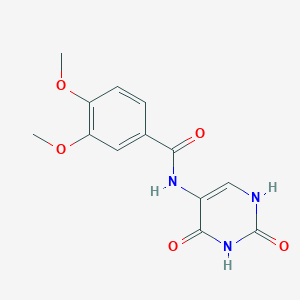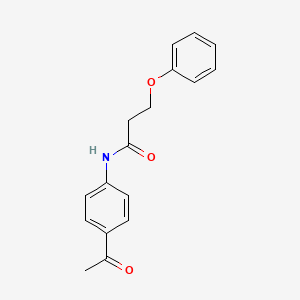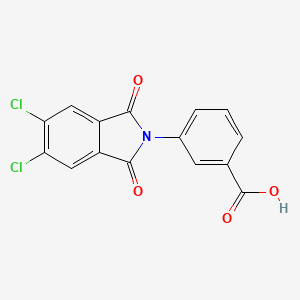![molecular formula C21H23N3O4S B5567697 4-[2-甲基-5-(1-哌啶基磺酰基)苯甲酰]-3,4-二氢-2(1H)-喹喔啉酮](/img/structure/B5567697.png)
4-[2-甲基-5-(1-哌啶基磺酰基)苯甲酰]-3,4-二氢-2(1H)-喹喔啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoxalinone derivatives involves various chemical reactions. For example, the reaction of 3-methyl-2(1H)quinoxalinone with alkyl, benzyl, and arenesulfonyl halides in the presence of K2CO3 in dry acetone produces 1-substituted 3-methyl-2(1H)-quinoxalinones. Other methods involve modified Claisen ester condensation reactions and reactions with acetic anhydride for the synthesis of specific quinoxalinone derivatives (Badr et al., 1984).
Molecular Structure Analysis
Studies have shown the synthesis of quinoxalinone derivatives can lead to compounds with complex molecular structures. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents produces functionalized 4H-pyrano[3,2-c]pyridines, which were analyzed for their molecular structure using techniques such as XRD and DFT studies, highlighting the importance of molecular structure analysis in understanding the properties of these compounds (Petronijevic et al., 2017).
Chemical Reactions and Properties
Quinoxalinone derivatives undergo various chemical reactions, leading to the formation of new compounds with unique properties. For example, the synthesis of new dihydrospiro(quinoline-2,4'-piperidines) highlighted an acetyl migration under certain conditions, demonstrating the dynamic chemical behavior of these compounds (Kouznetsov et al., 2005).
Physical Properties Analysis
The physical properties of quinoxalinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. Studies involving SCXRD and DFT provided insights into the physical structure, electrostatic potential maps, and other physical properties of these compounds, facilitating a deeper understanding of their behavior under various conditions (Marganakop et al., 2022).
科学研究应用
喹喔啉衍生物在科学研究中的应用
杂环化合物的应用喹喔啉属于杂环化合物家族,因其结构多样性和生物活性而备受瞩目。这些化合物,包括 4-[2-甲基-5-(1-哌啶基磺酰基)苯甲酰]-3,4-二氢-2(1H)-喹喔啉酮,因其抗肿瘤、抗菌和催化特性在制药、染料和抗生素中至关重要。它们通过邻二胺与 1,2-二酮缩合合成,为开发生物活性化合物提供了多功能的支架 (Aastha Pareek 和 Dharma Kishor,2015)。
药理特性喹喔啉酮衍生物是设计具有显著药理作用的合成化合物的基础骨架,包括抗菌、抗炎和抗肿瘤活性。这些衍生物是化学家旨在创造更有效和更安全的药物的重要工具,突出了它们在药物发现和开发中的重要性 (Y. Ramli, A. Moussaif, K. Karrouchi, E. Essassi,2014)。
生物医学和工业应用对喹喔啉结构的修饰解锁了广泛的生物医学应用,尤其是在通过抗菌活性治疗慢性疾病和代谢疾病方面。喹喔啉衍生物的适应性使其能够在各种医疗和工业领域中使用,展示了它们满足不同治疗需求的潜力 (J. A. Pereira 等人,2015)。
缓蚀除了制药应用外,喹喔啉衍生物还显示出作为防腐材料的有效性。它们通过配位键与金属表面形成稳定的螯合配合物的能力使它们在防止金属腐蚀方面很有价值,这对于延长各种结构的寿命至关重要 (C. Verma, M. Quraishi, E. Ebenso,2020)。
光电材料开发喹喔啉衍生物因其在光电领域的应用而受到研究,包括在电子器件、发光元件和图像传感器中的应用。它们被纳入 π 扩展共轭体系对于创造新颖的光电材料很有价值,展示了它们在生物医学应用之外的多功能性 (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin,2018)。
安全和危害
未来方向
属性
IUPAC Name |
4-(2-methyl-5-piperidin-1-ylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-9-10-16(29(27,28)23-11-5-2-6-12-23)13-17(15)21(26)24-14-20(25)22-18-7-3-4-8-19(18)24/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOYBMWXPRAHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-methyl-5-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5567615.png)
![4-methyl-N-[3-(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]benzamide](/img/structure/B5567621.png)
![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5567626.png)
![methyl 3-{4-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5567628.png)

![3-isopropyl-1-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5567635.png)

![2-butyl-8-(5-methoxy-2-furoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567647.png)
![1-cyclopentyl-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567654.png)

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5567671.png)

![3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B5567683.png)
![2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5567703.png)